molecular formula C23H22N2O3 B15081238 N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide CAS No. 307953-49-7

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B15081238
CAS No.: 307953-49-7
M. Wt: 374.4 g/mol
InChI Key: YPOUJWMBWQPLAD-KGENOOAVSA-N
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Description

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring, an amide group, and a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Knoevenagel Condensation: The furan-2-ylmethylamine is then reacted with p-tolualdehyde in the presence of a base to form the enamine intermediate.

    Amidation: The enamine intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity in vitro against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the field of materials science.

Mechanism of Action

The mechanism of action of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(phenyl)prop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzene ring.

Uniqueness

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(p-tolyl)prop-1-en-2-yl)-4-methylbenzamide is unique due to the presence of both the furan ring and the p-tolyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

307953-49-7

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-16-5-9-18(10-6-16)14-21(23(27)24-15-20-4-3-13-28-20)25-22(26)19-11-7-17(2)8-12-19/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)/b21-14+

InChI Key

YPOUJWMBWQPLAD-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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